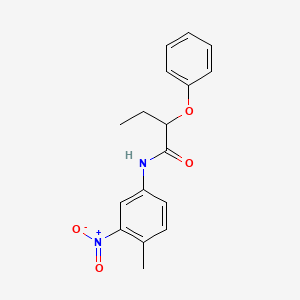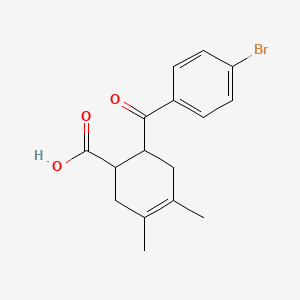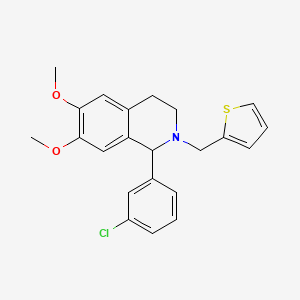![molecular formula C16H14BrN3O2S B5184479 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide, also known as ABAM, is a chemical compound that has attracted attention from the scientific community due to its potential use in cancer research. ABAM is a small molecule inhibitor that has been shown to selectively target the protein tyrosine phosphatase SHP2, which is involved in cell signaling pathways that contribute to cancer growth and progression.
作用机制
The mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide involves the inhibition of SHP2, a protein tyrosine phosphatase that is involved in cell signaling pathways. SHP2 is known to play a role in the regulation of cell proliferation, survival, and migration, and is frequently overexpressed in cancer cells. By inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can disrupt these signaling pathways and inhibit tumor growth.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can also induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of other signaling pathways that contribute to cancer growth and progression. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in cancer treatment.
实验室实验的优点和局限性
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been shown to be effective in a wide range of cancer cell lines. However, there are also some limitations to its use. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of SHP2. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide treatment. Additionally, there is interest in exploring the potential use of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide in humans.
合成方法
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 4-aminobenzoic acid, which is then converted to 4-(acetylamino)phenylamine. This intermediate compound is then reacted with carbon disulfide to form the carbonothioyl group. Finally, 2-bromobenzoyl chloride is added to produce the final product, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide.
科学研究应用
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has shown promise as a potential therapeutic agent for the treatment of cancer. By inhibiting SHP2, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide can disrupt signaling pathways that contribute to tumor growth and metastasis. In preclinical studies, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other treatments. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation.
属性
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-10(21)18-11-6-8-12(9-7-11)19-16(23)20-15(22)13-4-2-3-5-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOOGGMUNXRJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-2-bromobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)


![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)

![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)